molecular formula C8H11NO B1338725 3-(Methoxymethyl)aniline CAS No. 53473-83-9

3-(Methoxymethyl)aniline

Cat. No. B1338725
CAS RN: 53473-83-9
M. Wt: 137.18 g/mol
InChI Key: IRMGVBTVFRYBGN-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)aniline is a meta-substituted aniline derivative that is of interest in various chemical syntheses and potential pharmacological applications. The compound is characterized by the presence of a methoxy group attached to the methylene bridge, which is bonded to the aniline moiety. This structure is a key intermediate in the synthesis of various substituted anilines and has been explored for its reactivity and utility in organic synthesis .

Synthesis Analysis

The synthesis of meta-substituted anilines, including 3-(Methoxymethyl)aniline, can be achieved via copper-catalyzed [1,3]-methoxy rearrangement. This method involves the rearrangement of N-methoxyanilines followed by Michael addition of nucleoph

Scientific Research Applications

1. Efficient Route to 3-Methoxymethylquinolines

3-(Methoxymethyl)aniline serves as a precursor in the preparation of 3-methoxymethylquinolines. An efficient process involving the reaction of substituted anilines with 3-chloropropionyl chloride, followed by Vilsmeier Reaction, and subsequent methoxylation and dehalogenation stages, has been developed. This process yields nearly quantitative production of 3-methoxymethylquinolines, showcasing its significance in chemical synthesis (Calvin et al., 2002).

2. Investigations on Molecular Structure

The molecular structure, infrared (IR), and NMR spectra of 4-Methoxy-N-(3-phenylallylidene) aniline, a derivative of 3-(Methoxymethyl)aniline, have been analyzed. This study includes theoretical and experimental approaches to understand the molecular structure and electronic properties, such as HOMO-LUMO analysis, of this compound (Efil & Bekdemir, 2014).

3. Synthesis of 3-Methoxydiphenylamine

3-Methoxydiphenylamine, an important fine chemical, has been synthesized using an improved process starting with aniline and m-bromoanisole. The new technology enhances the overall yield and purity, making it more feasible for industrial applications (Jian-wen, 2007).

4. Synthesis of Tetrahydroquinolines Related to Virantmycin

In the synthesis of tetrahydroquinolines related to the antiviral compound Virantmycin, 4-substituted anilines, including 3-(Methoxymethyl)aniline derivatives, are used. The process involves cyclisation using cuprous chloride and selective dechlorination techniques (Francis et al., 2004).

5. Fluorescent Sensor for Aluminum(III) Ions

A fluorescent sensor based on (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline has been developed. This sensor can detect and quantify Al3+ ions in living cells, demonstrating its utility in monitoring Al3+ concentrations in biological systems (Tian et al., 2015).

Safety And Hazards

3-(Methoxymethyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMGVBTVFRYBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516107
Record name 3-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)aniline

CAS RN

53473-83-9
Record name 3-(Methoxymethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)aniline
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Synthesis routes and methods I

Procedure details

Ex-514B) The 3-(methoxymethyl)nitrobenzene (4.18 g, 25 mmol) from EX-514A was dissolved in 160 mL of acetic acid. Zinc dust (5 g, 76.5 mmol) was added, and the solution was stirred at room temperature for 18 hours, at which time HPLC analysis indicated that no 3-(methoxymethyl)nitrobenzene starting material remained. The reaction mixture was filtered through celite and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was washed with water, then dried over MgSO4, and concentrated in vacuo to give 3.4 g (99%) of the desired 3-(methoxymethyl)aniline as a brown oil. The crude product was used without further purification. HRMS calcd. for C8H12NO: 138.0919 [M+H]+, found: 138.0929. 1H NMR (CDCl3) δ3.4 (s, 3H), 3.7 (s, 2H), 4.4 (s, 2H), 6.6 (d, 1H), 6.7 (m, 2H), 7.2 (t, 11H).
Quantity
4.18 g
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160 mL
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5 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

EX-514B) The 3-(methoxymethyl)nitrobenzene (4.18 g, 25 mmol) from EX-514A was dissolved in 160 mL of acetic acid. Zinc dust (5 g, 76.5 mmol) was added, and the solution was stirred at room temperature for 18 hours, at which time HPLC analysis indicated that no 3-methoxymethyl)nitrobenzene starting material remained. The reaction mixture was filtered through celite and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with aqueous saturated sodium bicarbonate. The organic layer was washed with water, then dried over MgSO4, and concentrated in vacuo to give 3.4 g (99%) of the desired 3-(methoxymethyl)aniline as a brown oil. The crude product was used without further purification. HRMS calod. for C8H12NO: 138.0919 [M+H]+, found: 138.0929. 1H NMR (CDCl3) δ 3.4 (s, 3H), 3.7 (s, 2H), 4.4 (s, 2H), 6.6 (d, 1H), 6.7 (m, 2H), 7.2 (t, 1H).
Quantity
4.18 g
Type
reactant
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160 mL
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solvent
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0 (± 1) mol
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reactant
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxymethyl)aniline
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3-(Methoxymethyl)aniline

Citations

For This Compound
3
Citations
JF Gnichwitz, R Marczak, F Werner… - Journal of the …, 2010 - ACS Publications
A new concept for the efficient synthesis of cationic dendrons, 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide (17), 1,1′-(5-(3,4-dihydroxybenzamido)-1,3-…
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
SL Goldstein, E McNelis - The Journal of Organic Chemistry, 1984 - ACS Publications
The oxidation of mesidine in methanolic media by ferricyanide, dichromate, and persulfate afforded an anil 4 containing a shifted methoxymethyl group in addition to the principal anil 3 …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
P Wang, DA Devalankar, W Lu - The Journal of Organic Chemistry, 2016 - ACS Publications
The 3-(diethylamino)benzyl (DEABn) group has been studied for releasing primary, secondary, and tertiary amines by direct photochemical breaking of the benzylic C–N bond. While …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk

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